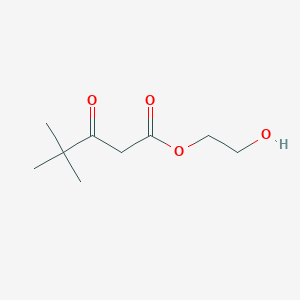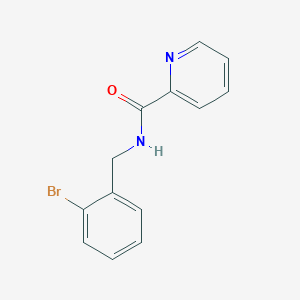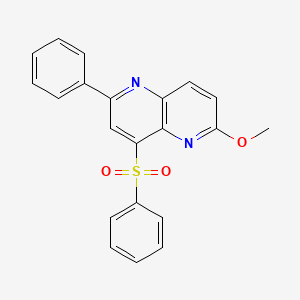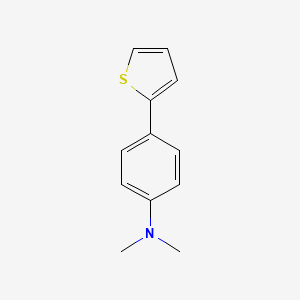
N,N-dimethyl-4-(2-thienyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(thiophen-2-yl)aniline: is an organic compound that features a thiophene ring attached to an aniline moiety, with two methyl groups attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(thiophen-2-yl)aniline typically involves the reaction of 4-(thiophen-2-yl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-4-(thiophen-2-yl)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry: N,N-Dimethyl-4-(thiophen-2-yl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and conductive polymers .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding .
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, N,N-Dimethyl-4-(thiophen-2-yl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its role in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is also noteworthy .
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(thiophen-2-yl)aniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and dimethylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-(Thiophen-2-yl)aniline
- N,N-Dimethylaniline
- Thiophene-2-carboxaldehyde
Comparison: N,N-Dimethyl-4-(thiophen-2-yl)aniline is unique due to the presence of both the thiophene ring and the dimethylamino group. This combination imparts distinct electronic and steric properties, making it more versatile in various applications compared to its analogs. For instance, while 4-(thiophen-2-yl)aniline lacks the dimethylamino group, N,N-Dimethylaniline does not have the thiophene ring, limiting their respective applications .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-13(2)11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,1-2H3 |
InChI Key |
OBOJATQRERVNCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
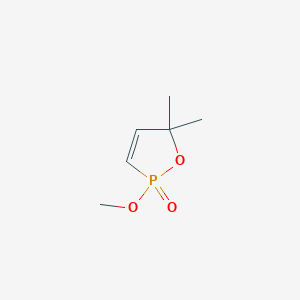
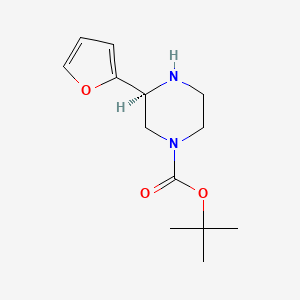
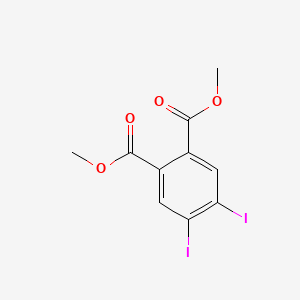
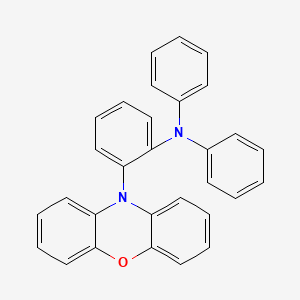
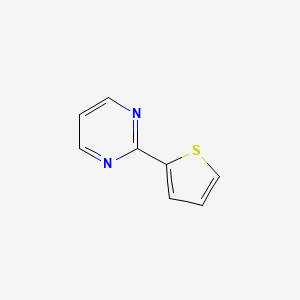
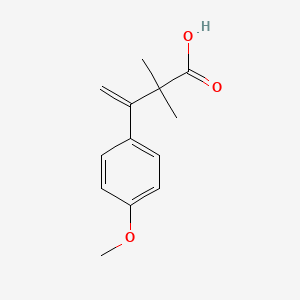

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

